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Introduction

Lipid 331 is a biodegradable, cyclic ionizable lipid that has demonstrated significant potential
for the formulation of lipid nanoparticles (LNPs) for messenger RNA (MRNA) delivery.[1] Its
inherent immunostimulatory properties make it a compelling candidate for vaccine
development.[2] This document provides detailed application notes and protocols for the use of
Lipid 331 in LNP formulations specifically designed for intranasal delivery of mRNA, a
promising non-invasive route for vaccination and gene therapy targeting the respiratory tract
and potentially the central nervous system.[2][3]

The intranasal route offers several advantages, including the potential to elicit robust mucosal
immunity, ease of administration, and improved patient compliance.[4][5] Formulations
incorporating Lipid 331 have been shown to achieve robust transfection in nasal and lung
tissues. For mucosal applications, the inclusion of a cationic helper lipid such as 1,2-dioleoyl-3-
trimethylammonium-propane (DOTAP) can enhance the potency of mRNA delivery.[2][6]

Data Presentation
Physicochemical Properties of Lipid 331-based LNPs

The following table summarizes the key physicochemical characteristics of Lipid 331-based
LNPs formulated for intranasal delivery. Precise control over these parameters is critical for
ensuring optimal performance, including stability, cellular uptake, and transfection efficiency.
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Note: Specific quantitative data for Lipid 331 with DOTAP for intranasal delivery is not fully
available in the public domain. The values presented are based on typical ranges for similar
LNP formulations and qualitative descriptions from the available literature.

In Vivo Efficacy of Intranasal mRNA Vaccination with
Lipid 331 LNPs

The table below presents the in vivo efficacy of an intranasal vaccine composed of Lipid 331
LNPs encapsulating mRNA encoding the receptor-binding domain (RBD) of the SARS-CoV-2
Delta variant, fused with the C3d adjuvant.
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Note: The IgG titers are estimations based on graphical data presented in the source literature.
[2] The combination of Lipid 331 and the C3d fusion mRNA resulted in a synergistic
potentiation of the immune response.[2]

Experimental Protocols

Protocol 1: Formulation of Lipid 331/DOTAP LNPs for
Intranasal mMRNA Delivery

This protocol describes the preparation of Lipid 331-based LNPs containing DOTAP for
enhanced mucosal delivery of mRNA using a microfluidics-based method.

Materials:

Lipid 331 (in ethanol)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(C14-PEG) (in ethanol)
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e 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (in ethanol)

« MRNA transcript in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

o Ethanol, molecular biology grade

o Nuclease-free water

» Microfluidic mixing device (e.g., NanoAssemblr®)

e Syringe pumps

» Dialysis cassettes (e.g., 10 kDa MWCO)

» Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Preparation of Lipid Stock Solutions: Prepare individual stock solutions of Lipid 331, DOPE,
cholesterol, C14-PEG, and DOTAP in ethanol at appropriate concentrations.

e Preparation of the Lipid Mixture (Ethanol Phase):

o Combine the lipid stock solutions in an ethanol-compatible microcentrifuge tube to achieve
a final molar ratio. A typical starting ratio for intranasal formulations is approximately
50:10:38.5:1.5 (lonizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid). For this formulation, a
portion of the helper lipid would be substituted with DOTAP.

o Vortex the lipid mixture to ensure homogeneity.

e Preparation of the Aqueous Phase:

o Dilute the mRNA transcript to the desired concentration in the aqueous buffer.

e Microfluidic Mixing:

o Set up the microfluidic mixing system according to the manufacturer's instructions.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b15576413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous
phase) into another syringe.

o Set the flow rate ratio of the aqueous phase to the ethanol phase. A common starting point
is a 3:1 ratio.

o Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the LNPs.

o Collect the resulting LNP suspension.

 Purification and Buffer Exchange:
o Transfer the LNP suspension to a dialysis cassette.

o Perform dialysis against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer
changes to remove ethanol and unencapsulated mRNA.

» Concentration and Sterilization:
o If necessary, concentrate the LNP suspension using a centrifugal filter device.
o Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.
e Characterization:

o Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the
LNPs using dynamic light scattering (DLS).

o Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.qg.,
RiboGreen assay).

Protocol 2: Intranasal Administration of mMRNA LNPs to
Mice

This protocol outlines the procedure for the intranasal delivery of Lipid 331-based mRNA LNPs
to mice for vaccination or gene expression studies.
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Materials:

Lipid 331 LNP-mRNA formulation
6-8 week old mice (e.g., C57BL/6J)
Anesthetic (e.qg., isoflurane)
Anesthesia chamber and nose cone

Micropipette and sterile, nuclease-free pipette tips

Procedure:

Animal Anesthesia: Anesthetize the mice using isoflurane in an anesthesia chamber. Once
anesthetized, transfer the mouse to a nose cone to maintain anesthesia during the
procedure.

Dose Preparation: Draw up the desired volume of the LNP-mRNA suspension into a
micropipette. For a 1 pg dose, the volume will depend on the concentration of the LNP
formulation. A typical administration volume is 20-50 pL.

Intranasal Administration:
o Hold the anesthetized mouse in a supine position.

o Carefully and slowly dispense half of the total volume as droplets onto one nostril, allowing
the mouse to inhale the liquid.

o Dispense the remaining volume onto the other nostril.

Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Protocol 3: In Vivo Bioluminescence Imaging for mRNA
Expression

This protocol describes the non-invasive monitoring of mMRNA expression in vivo following

intranasal administration of LNPs encapsulating luciferase mRNA.
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Materials:

Mice administered with luciferase mRNA-LNPs

D-luciferin substrate solution (e.g., 15 mg/mL in sterile PBS)

In vivo imaging system (IVIS)

Anesthesia system (as in Protocol 2)
Procedure:

o Substrate Administration: At the desired time point post-LNP administration (e.g., 6 hours),
administer D-luciferin to the mice via intraperitoneal injection.

o Anesthesia: Anesthetize the mice using isoflurane.
e Imaging:
o Place the anesthetized mouse in the imaging chamber of the IVIS.
o Acquire bioluminescence images according to the instrument's software instructions.

o Data Analysis: Quantify the bioluminescent signal in the region of interest (e.g., nasal area,
lungs) using the analysis software. The signal intensity (photons/second) correlates with the
level of luciferase expression.

Protocol 4: Quantification of Anti-RBD-Delta IgG Titers
by ELISA

This protocol details the enzyme-linked immunosorbent assay (ELISA) for determining the titers
of IgG antibodies specific to the SARS-CoV-2 RBD-Delta variant in the serum of immunized
mice.

Materials:

e Recombinant SARS-CoV-2 RBD-Delta protein
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» 96-well ELISA plates
o Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
e Wash buffer (e.g., PBS with 0.05% Tween-20)
» Blocking buffer (e.g., PBS with 5% non-fat dry milk)
e Mouse serum samples
 HRP-conjugated anti-mouse IgG secondary antibody
e TMB substrate solution
e Stop solution (e.g., 2N H2S04)
e Microplate reader
Procedure:
e Plate Coating:
o Dilute the RBD-Delta protein to a final concentration of 1-2 ug/mL in coating buffer.
o Add 100 pL of the diluted protein to each well of a 96-well ELISA plate.
o Incubate overnight at 4°C.
e Washing and Blocking:
o Wash the plate three times with wash buffer.
o Add 200 puL of blocking buffer to each well and incubate for 2 hours at room temperature.
e Sample Incubation:
o Wash the plate three times with wash buffer.

o Prepare serial dilutions of the mouse serum samples in blocking buffer.
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o Add 100 pL of the diluted serum to the appropriate wells.

o Incubate for 2 hours at room temperature.

e Secondary Antibody Incubation:

(¢]

Wash the plate three times with wash buffer.

[¢]

Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer
according to the manufacturer's recommendation.

[¢]

Add 100 pL of the diluted secondary antibody to each well.

o

Incubate for 1 hour at room temperature.
» Detection:
o Wash the plate five times with wash buffer.

o Add 100 pL of TMB substrate solution to each well and incubate in the dark until a blue
color develops (typically 15-30 minutes).

o Add 100 pL of stop solution to each well to stop the reaction. The color will change to
yellow.

o Data Acquisition and Analysis:
o Read the absorbance at 450 nm using a microplate reader.

o The antibody titer is defined as the reciprocal of the highest serum dilution that gives a
signal above a predetermined cutoff (e.g., twice the background absorbance).

Visualizations

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

4 . N\
LNP Formulation
DOTAP Helper Lipids
Microfluidic Mixing
Lipid 331 LNP
\o /)

y

In Vivo Evaluation

Imaging

Intranasal
Administration

mRNA Expression

Bioluminescence

Immunization

Serum
Collection

Antibody Titers

Click to download full resolution via product page

Caption: Experimental workflow for intranasal mRNA delivery using Lipid 331 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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